2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine
Overview
Description
2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine is a compound that features a trifluoromethoxy group attached to an indole ring, which is further connected to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can help in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the indole ring.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce different functional groups to the indole ring .
Scientific Research Applications
2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling .
Comparison with Similar Compounds
2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
2-(5-(Methoxy)-1H-indol-3-yl)ethanamine: Contains a methoxy group instead of trifluoromethoxy.
2-(5-(Chloromethoxy)-1H-indol-3-yl)ethanamine: Features a chloromethoxy group.
Uniqueness: The presence of the trifluoromethoxy group in 2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds .
Properties
IUPAC Name |
2-[5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)17-8-1-2-10-9(5-8)7(3-4-15)6-16-10/h1-2,5-6,16H,3-4,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDUIRZSXDJSEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=CN2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610500 | |
Record name | 2-[5-(Trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
467452-24-0 | |
Record name | 2-[5-(Trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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